3,4,5-Trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate
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Overview
Description
3,4,5-Trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, nitroso, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate involves multiple steps, starting with the preparation of the core oxane-2-carboxylate structure. This is typically achieved through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions involved .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3,4,5-Trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitroso group can interact with proteins and enzymes, leading to modifications in their activity. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trihydroxybenzoate: Similar in structure but lacks the nitroso and pyridin-1-ium-1-yl groups.
3,4,5-Trimethoxycinnamic acid: Contains methoxy groups instead of hydroxyl groups and lacks the nitroso and pyridin-1-ium-1-yl groups.
Cyanuric Acid: Contains triazine ring instead of oxane ring and lacks the nitroso and pyridin-1-ium-1-yl groups.
Uniqueness
The presence of the nitroso group and the pyridin-1-ium-1-yl group in 3,4,5-Trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C16H21N3O8 |
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Molecular Weight |
383.35 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3 |
InChI Key |
OCZWZVHMLRFHQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O |
Origin of Product |
United States |
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